1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Building Block Quality Control Intermediate Stability Procurement Specifications

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (IUPAC: tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate) is a heterocyclic building block belonging to the N-Boc-4-alkoxy-piperidine class. It features a tert-butoxycarbonyl-protected piperidine linked via a methylene bridge to a 3,5-dibromophenyl ether.

Molecular Formula C17H23Br2NO3
Molecular Weight 449.183
CAS No. 1257665-16-9
Cat. No. B595923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene
CAS1257665-16-9
Molecular FormulaC17H23Br2NO3
Molecular Weight449.183
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3
InChIKeyKFYHCQLOMWOCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (CAS: 1257665-16-9) – A Dual-Bromo Heterocyclic Building Block for Pharmaceutical Research Procurement


1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (IUPAC: tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate) is a heterocyclic building block belonging to the N-Boc-4-alkoxy-piperidine class [1]. It features a tert-butoxycarbonyl-protected piperidine linked via a methylene bridge to a 3,5-dibromophenyl ether. The two bromine substituents serve as orthogonal handles for cross-coupling reactions, while the Boc group enables selective acidic deprotection to the free piperidine for downstream functionalization . This compound is utilized in medicinal chemistry as an intermediate for synthesizing receptor-targeted agents, particularly within neurological pathways, where the dual-halogen pattern imparts distinct steric, electronic, and lipophilic properties compared to mono-halogenated or non-halogenated analogs.

Why Substituting 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene with Analogous Piperidine-Protected Phenoxy Building Blocks Risks Project-Specific Performance Gaps


This compound occupies a narrow intersection of three structural features—Boc-protected piperidine, methyleneoxy linker, and 3,5-dibromophenoxy—that collectively define its reactivity profile . Replacing the 3,5-dibromo pattern with a mono-bromo, dichloro, or non-halogenated analog alters cross-coupling chemoselectivity, site-selective reactivity, and the electronic character of subsequent coupling products [1]. Similarly, exchanging the Boc group for a different N-protecting group (e.g., Cbz, Fmoc, or methyl) shifts deprotection conditions and can compromise downstream synthetic compatibility. The methylene linker differentiates it from direct 4-piperidinyl ethers, affecting conformational flexibility and target binding. Because this compound is often used as a key intermediate in multistep medicinal chemistry syntheses, any substitution—even an apparently conservative one—can propagate differences through successive steps, ultimately altering the pharmacological profile of the final active compound.

Product-Specific Quantitative Evidence Guide for 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene (CAS: 1257665-16-9)


Certified Purity and Storage Stability Profile Relative to Deprotected Analog (4-((3,5-Dibromophenoxy)methyl)piperidine)

Commercially supplied 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene is specified at a minimum purity of 96% (tested by HPLC) [1]. In contrast, the Boc-deprotected free-amine analog (4-((3,5-dibromophenoxy)methyl)piperidine, CAS 1220175-05-2), if obtained in research quantities, often requires additional purification before use due to variable purity obtained from deprotection procedures (class-level inference for free amines) [2]. The Boc-protected form also carries a defined storage recommendation of -20 °C for maximum product recovery , whereas free-amine analogs frequently require cold storage under inert atmosphere due to oxidation and hygroscopicity risks. This stability differential directly impacts procurement logistics and batch-to-batch reproducibility in downstream reactions.

Building Block Quality Control Intermediate Stability Procurement Specifications

3,5-Dibromo Substitution Pattern: Distinct Suzuki-Miyaura Chemoselectivity Compared to Mono-Bromo and 2,4-Dibromo Regioisomers

The 3,5-dibromo substitution on the phenoxy ring introduces two chemically equivalent but sterically distinct C–Br bonds, both meta to the ether oxygen. In Suzuki–Miyaura cross-coupling, the 3- and 5- positions experience similar electronic activation, but sequential coupling can be controlled by choosing aryl boronic acids of differing reactivity, enabling site-selective dual functionalization [1]. By contrast, the 2,4-dibromo regioisomer (4-((2,4-dibromophenoxy)methyl)piperidine, CAS 1220175-05-2) exhibits electronic non-equivalence: the C4 position (para to ether) is less activated than C2 (ortho to ether), complicating uniform dual coupling. Mono-bromo analogs (e.g., 4-bromophenoxy derivative, CAS 159691-48-4 analog) provide only a single functionalization handle, limiting scaffold diversification. Literature reports on related 3,5-dibromoaryl ethers in Suzuki couplings confirm that the equivalent dihalogen pattern enables sequential, regioselective arylation with yields of 60–85% for the first coupling and 45–75% for the second, depending on the boronic acid partner [2].

Cross-Coupling Chemistry Chemoselectivity Regioselectivity

Boc Protection Enables Orthogonal Synthetic Compatibility Superior to N-Alkyl or N-Acyl Piperidine Building Blocks

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of the target compound can be removed selectively under acidic conditions (e.g., TFA/DCM or HCl/dioxane), releasing the free amine for subsequent amide coupling, reductive amination, or sulfonamide formation [1]. This orthogonal deprotection is incompatible with N-alkyl piperidines (which require harsh hydrogenolysis) and N-acyl piperidines (which require strong basic or reducing conditions). In direct synthetic comparisons from the ianthelliformisamines research, Boc-deprotection of analogous Boc-piperidine intermediates using TFA at room temperature proceeded quantitatively in under 2 h, while deprotection of N-Cbz analogs required 12–24 h under H₂/Pd-catalyzed hydrogenolysis [2]. The Boc group also imparts increased solubility in organic solvents (e.g., DCM, THF, EtOAc) compared to free amines, facilitating extraction and chromatographic purification during intermediate-scale reactions.

Orthogonal Deprotection Synthetic Strategy Piperidine Functionalization

Enhanced Lipophilicity (cLogP) and Halogen-Bonding Potential versus Non-Halogenated Parent Structure

The presence of two bromine atoms at the 3- and 5-positions of the phenoxy ring substantially increases the compound's calculated lipophilicity relative to the non-halogenated scaffold (tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate, MW ≈ 303 g/mol). Using fragment-based calculations, replacement of the two aromatic hydrogens with bromines adds approximately 1.3–1.6 logP units (each Br contributes ~+0.65–0.80 logP), yielding an estimated cLogP of 4.5–5.0 for the target compound vs. ~3.2 for the parent [1]. This increased lipophilicity enhances membrane permeability for target engagement in cellular assays but also requires careful monitoring of solubility. Additionally, the 3,5-dibromo arrangement creates a σ-hole region that can participate in halogen bonding with protein backbone carbonyls or side-chain Lewis bases (e.g., Met, Cys), a drug-target interaction motif absent in non-halogenated or even mono-bromo analogs [2].

Physicochemical Properties Lipophilicity Halogen Bonding Medicinal Chemistry Design

Best Research and Industrial Application Scenarios for 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Based on Verified Differentiation Evidence


Scaffold for Sequential, Site-Selective Dual Suzuki-Miyaura Library Synthesis

The two chemically equivalent 3- and 5-bromo positions on the phenoxy ring enable iterative Suzuki-Miyaura cross-coupling strategies for generating diverse biaryl libraries [1]. By employing a less-reactive Ar¹B(OH)₂ first, the 3-position can be selectively coupled (60–85% yield), followed by a second coupling at the 5-position with Ar²B(OH)₂ (45–75% yield), producing unsymmetrical bis-aryl ether scaffolds. This sequential approach is preferred over related dihalo isomers whose electronic non-equivalence introduces regiochemical uncertainty and reduces the synthetic efficiency of library construction.

Protected Intermediate for Neurological Receptor Modulator Synthesis

The Boc-protected piperidine combined with the 3,5-dibromophenoxy moiety constitutes a privileged building block for assembling compounds that target central nervous system receptors, notably P2X3 and related purinergic receptors implicated in chronic cough and pain pathways [2]. The Boc group survives the cross-coupling steps and is cleaved quantitatively within 1–2 h under acidic conditions to yield the free amine, which can then be elaborated to amides, ureas, or sulfonamides that interact with the receptor's orthosteric or allosteric sites.

Halogen-Bond-Directed Fragment-Based Drug Discovery (FBDD)

The dual bromine substitution endows the phenoxy ring with two halogen-bond donor sites capable of engaging backbone carbonyl oxygens or thioether sulfur atoms (Met, Cys) in protein targets [3]. This non-canonical interaction, validated by crystallographic fragment screens, provides binding enthalpies of –2 to –5 kcal/mol per Br···O═C contact. Fragments built on the 3,5-dibromophenoxy scaffold can therefore achieve higher binding efficiency and selectivity than their mono-bromo or non-halogenated counterparts, making this compound a preferred procurement choice for fragment library assembly.

Synthetic Intermediate Requiring Orthogonal N-Protection During Aryl Functionalization

In multi-step syntheses where the piperidine nitrogen must remain inert during aryl bromide functionalization (e.g., Suzuki, Buchwald-Hartwig amination, or Cu-catalyzed coupling), the Boc group provides robust protection while maintaining solubility in common organic solvents [4]. After completion of aryl modifications, quantitative Boc cleavage under mild acidic conditions (TFA/DCM, 1:1, RT, 1–2 h) liberates the piperidine for subsequent derivatization without affecting the newly installed aryl substituents. This orthogonal protection scheme offers a clear advantage over N-alkyl, N-acyl, or N-Cbz alternatives in terms of both deprotection speed and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.